

Technical Guide: Structure Elucidation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde Oxime

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Compound of Interest

Compound Name: Benzaldehyde, 3-bromo-5-chloro-2-hydroxy-, oxime

CAS No.: 98556-06-0

Cat. No.: B3318042

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Executive Summary

Compound: 3-Bromo-5-chloro-2-hydroxybenzaldehyde oxime CAS (Oxime): 98556-06-0 CAS (Aldehyde Precursor): 19652-32-5 Molecular Formula: C₇H₅BrClNO₂ Exact Mass: ~248.92 Da (for ⁷⁹Br, ³⁵Cl)

This guide details the structural elucidation of 3-bromo-5-chloro-2-hydroxybenzaldehyde oxime, a Schiff base ligand precursor critical in coordination chemistry for designing metallodrugs (specifically Zn(II), Cu(II), and Ni(II) complexes). The elucidation strategy prioritizes regiochemical integrity—distinguishing the 3-bromo/5-chloro substitution pattern from its isomers—and confirming the (E)-configuration of the oxime moiety.

Part 1: Synthetic Pathway & Purity Verification

To ensure the analytical data corresponds to the correct structure, the synthesis must start from the regiochemically pure precursor.

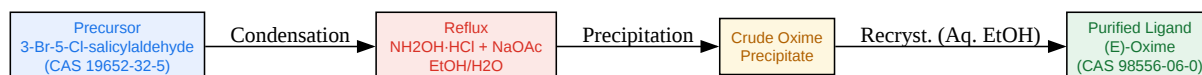
Validated Synthetic Protocol

The synthesis follows a standard condensation reaction between the aldehyde and hydroxylamine hydrochloride.

- Reagents: 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq) or Sodium Carbonate.
- Solvent: Ethanol/Water (1:1 v/v).
- Conditions: Reflux for 2–4 hours.
- Work-up: Evaporate ethanol; precipitate with cold water; recrystallize from aqueous ethanol.

Purity Checkpoints

- TLC: Silica gel (Hexane:EtOAc 7:3). The oxime is more polar than the aldehyde (lower R_f).
- Melting Point: The aldehyde melts at 84–88 °C. The oxime will exhibit a higher melting point (typically >150 °C) due to intermolecular hydrogen bonding networks absent in the aldehyde.



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Figure 1: Synthetic workflow ensuring regiochemical retention from the commercially available aldehyde.

Part 2: Mass Spectrometry (The Isotopic Fingerprint)

Mass spectrometry (MS) provides the most definitive evidence for the presence of one bromine and one chlorine atom. Unlike NMR, which infers halogens by their electronic effects, MS counts them directly via isotope patterns.

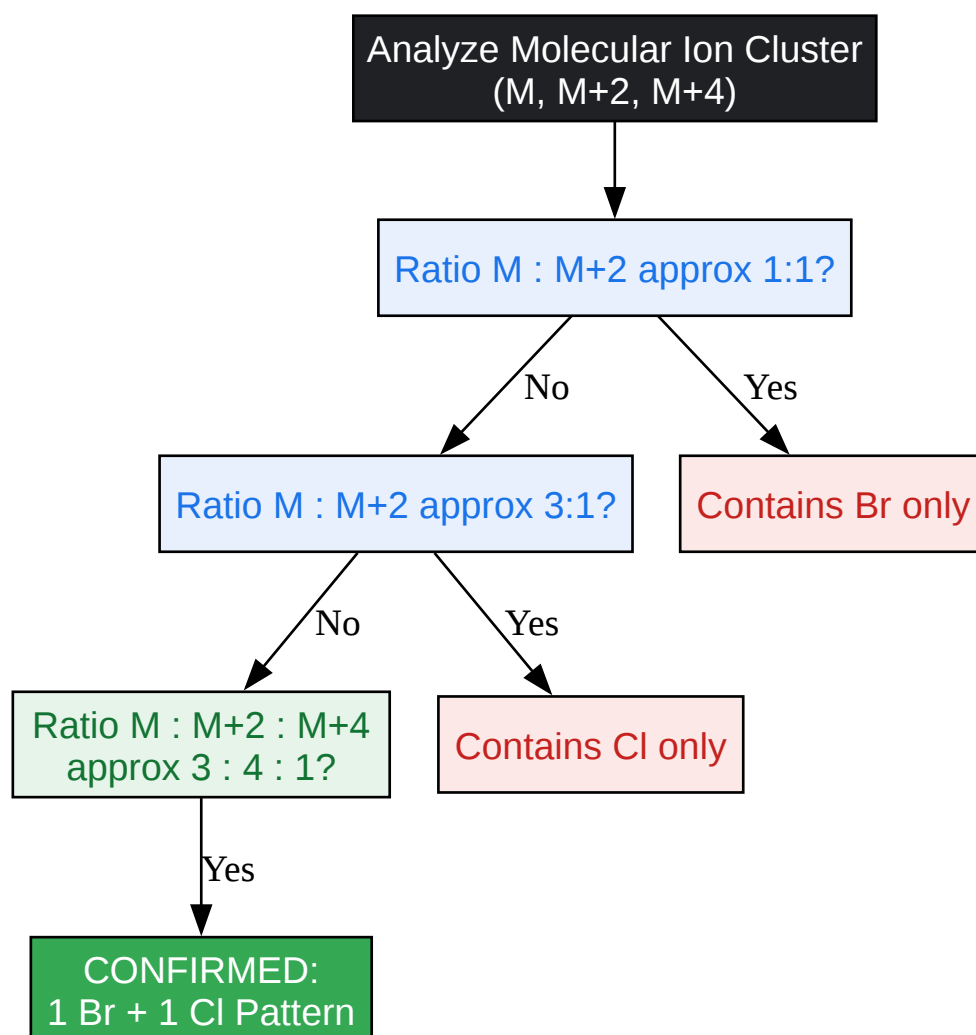
The "3:4:1" Rule

Bromine exists as ^{79}Br : ^{81}Br (~1:1). Chlorine exists as ^{35}Cl : ^{37}Cl (~3:1). For a molecule with 1 Br + 1 Cl, the molecular ion cluster (M, M+2, M+4) follows a specific intensity ratio.

Ion	Isotope Composition	Approximate Relative Intensity
M ⁺	$^{79}\text{Br} + ^{35}\text{Cl}$	3 (100%)
[M+2] ⁺	$(^{81}\text{Br} + ^{35}\text{Cl}) + (^{79}\text{Br} + ^{37}\text{Cl})$	4 (133%)
[M+4] ⁺	$^{81}\text{Br} + ^{37}\text{Cl}$	1 (33%)

Diagnostic Criteria:

- If you see a 1:1 doublet (M, M+2), you have only Bromine.
- If you see a 3:1 doublet (M, M+2), you have only Chlorine.
- Observation: A triplet pattern with the middle peak being the highest (approx 3:4:1 ratio) confirms the mixed halogenated system.



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Figure 2: Decision logic for confirming halogen composition via Mass Spectrometry.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR confirms the carbon skeleton and the position of the protons.

¹H NMR (Proton)

Solvent: DMSO-d₆ (necessary for solubility and observing labile protons).

Proton	Chemical Shift (δ ppm)	Multiplicity	Assignment Logic
HC=N	8.10 – 8.40	Singlet (1H)	The aldehyde proton (~10 ppm) shifts upfield upon oxime formation.
Ar-H (C6)	7.60 – 7.80	Doublet ($J \approx 2.5$ Hz)	Proton meta to Br and ortho to the imine.
Ar-H (C4)	7.40 – 7.60	Doublet ($J \approx 2.5$ Hz)	Proton between the Br and Cl. The small coupling constant ($J \sim 2.5$ Hz) confirms meta relationship.
Oxime -OH	11.50 – 12.50	Singlet (Broad)	Labile (disappears with D ₂ O shake).
Phenolic -OH	10.50 – 11.50	Singlet (Broad)	Often involved in intramolecular H-bonding to the Nitrogen.

Critical Regiochemistry Check: If the aromatic protons appeared as a doublet of doublets ($J \sim 8$ Hz and $J \sim 2$ Hz), it would imply ortho coupling, meaning the halogens are not in the 3,5 positions. The presence of two doublets with small coupling ($J \sim 2.5$ Hz) definitively proves the protons are meta to each other, confirming the 3,5-substitution pattern.

¹³C NMR (Carbon)

Expect 7 distinct carbon signals.

- Azomethine (C=N): ~145–150 ppm.
- Phenolic (C-OH): ~150–155 ppm (Deshielded).
- C-Br (C3): ~110–115 ppm (Upfield due to heavy atom effect).

- C-Cl (C5): ~120–125 ppm.

Part 4: Vibrational Spectroscopy (FT-IR)

IR is used primarily to confirm the conversion of the carbonyl group to the oxime.

- $\nu(\text{O-H})$: 3200–3400 cm^{-1} (Broad). The phenolic OH and oxime OH often overlap.
- $\nu(\text{C=N})$: 1610–1630 cm^{-1} . Key diagnostic: The disappearance of the strong Aldehyde C=O stretch (typically ~1660–1680 cm^{-1}) and appearance of the C=N band confirms reaction completion.
- $\nu(\text{N-O})$: 950–1000 cm^{-1} .

Part 5: X-Ray Crystallography & Geometry

While spectral data implies structure, X-ray diffraction (XRD) is the gold standard. For salicylaldoximes, the (E)-isomer is thermodynamically favored.

The Intramolecular Lock

In the (E)-isomer, the phenolic hydrogen atom forms a strong intramolecular hydrogen bond with the oxime nitrogen atom (O-H...N). This locks the molecule into a planar pseudo-six-membered ring, which is crucial for its ability to chelate metal ions.

- Crystal System: Typically Monoclinic or Triclinic.
- Packing: Molecules often form dimers via intermolecular O-H...O hydrogen bonds between oxime groups.

References

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Sources

- [1. 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.com\]](#)
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